molecular formula C17H20N2O2 B275757 4-({[4-(Dimethylamino)benzyl]amino}methyl)benzoic acid

4-({[4-(Dimethylamino)benzyl]amino}methyl)benzoic acid

Cat. No. B275757
M. Wt: 284.35 g/mol
InChI Key: ZDBLJBFKAALYMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[4-(Dimethylamino)benzyl]amino}methyl)benzoic acid, commonly known as DABCYL, is a fluorescent quencher molecule that is widely used in scientific research. It is a small organic molecule that is capable of quenching the fluorescence of other molecules, making it an essential tool for a variety of applications in biochemistry, molecular biology, and biophysics.

Mechanism of Action

The mechanism of action of DABCYL is based on its ability to quench the fluorescence of other molecules. When DABCYL is in close proximity to a fluorescent molecule, it can absorb the energy from the excited state of the fluorescent molecule, effectively quenching its fluorescence. This mechanism is used in FRET assays to measure the interaction between two molecules.
Biochemical and Physiological Effects
DABCYL is a small organic molecule that is not known to have any significant biochemical or physiological effects. It is used primarily as a research tool and is not used in any clinical applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of DABCYL is its ability to quench the fluorescence of other molecules, making it an essential tool for a variety of applications in biochemistry, molecular biology, and biophysics. However, there are also some limitations to its use. For example, DABCYL can be difficult to synthesize, and it is relatively expensive compared to other fluorescent quenchers. Additionally, DABCYL is not suitable for all applications, and researchers may need to use other quenchers depending on their specific needs.

Future Directions

There are many potential future directions for research involving DABCYL. One area of interest is the development of new synthetic methods for DABCYL that are more efficient and cost-effective. Additionally, researchers are exploring new applications for DABCYL in areas such as drug discovery, protein-protein interactions, and DNA analysis. Finally, there is ongoing research into the mechanism of action of DABCYL and its interactions with other molecules, which could lead to new insights into the behavior of biological systems.

Synthesis Methods

The synthesis of DABCYL is a multi-step process that involves the reaction of several different chemical compounds. The starting material is 4-aminobenzoic acid, which is reacted with formaldehyde and dimethylamine to produce 4-(dimethylamino)methylbenzoic acid. This intermediate is then reacted with 4-(bromomethyl)benzylamine to produce DABCYL.

Scientific Research Applications

DABCYL is widely used in scientific research as a fluorescent quencher molecule. It is commonly used in fluorescence resonance energy transfer (FRET) assays to measure the interaction between two molecules. In FRET assays, DABCYL is attached to one molecule, and a fluorescent molecule is attached to the other. When the two molecules interact, the fluorescence of the fluorescent molecule is quenched by DABCYL, allowing researchers to measure the interaction between the two molecules.

properties

Product Name

4-({[4-(Dimethylamino)benzyl]amino}methyl)benzoic acid

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

4-[[[4-(dimethylamino)phenyl]methylamino]methyl]benzoic acid

InChI

InChI=1S/C17H20N2O2/c1-19(2)16-9-5-14(6-10-16)12-18-11-13-3-7-15(8-4-13)17(20)21/h3-10,18H,11-12H2,1-2H3,(H,20,21)

InChI Key

ZDBLJBFKAALYMV-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)CNCC2=CC=C(C=C2)C(=O)O

Canonical SMILES

CN(C)C1=CC=C(C=C1)C[NH2+]CC2=CC=C(C=C2)C(=O)[O-]

Origin of Product

United States

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